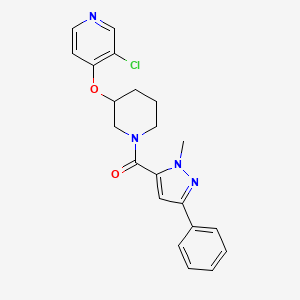
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN4O2 and its molecular weight is 396.88. The purity is usually 95%.
BenchChem offers high-quality (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
Research in the field of medicinal chemistry has explored the synthesis of various pyrazole derivatives due to their potential biological activities. For instance, Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, demonstrating good antimicrobial activity comparable with standard drugs such as ciprofloxacin and fluconazole (Kumar et al., 2012). This suggests that the research compound could also be investigated for similar biological activities.
Molecular Docking and In Silico Studies
Molecular docking studies have been used to predict the interaction of synthesized compounds with biological targets. Ravula et al. (2016) conducted microwave-assisted synthesis of novel pyrazoline derivatives and evaluated their antiinflammatory and antibacterial activities through in vivo and in vitro methods, complemented by in silico prediction of toxicities and molecular docking studies (Ravula et al., 2016). Such an approach could be applicable to the research compound for understanding its potential binding mechanisms and activity profiles against specific targets.
Anticancer Applications
The quest for new anticancer agents often involves the synthesis of compounds with unique structural motifs. For example, Gouhar and Raafat (2015) synthesized a compound that, upon reaction with different nucleophiles, was evaluated for anticancer activity, showcasing the potential of novel synthetic compounds in cancer research (Gouhar & Raafat, 2015). This highlights the importance of synthesizing and testing new compounds like the one for their potential anticancer properties.
Propriétés
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-25-19(12-18(24-25)15-6-3-2-4-7-15)21(27)26-11-5-8-16(14-26)28-20-9-10-23-13-17(20)22/h2-4,6-7,9-10,12-13,16H,5,8,11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARODNVJZHBWVJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



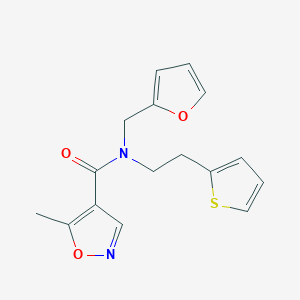

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2809385.png)
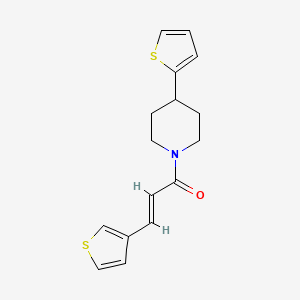
![4-(4-bromobenzyl)-2-(2,5-difluorophenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2809389.png)
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809392.png)
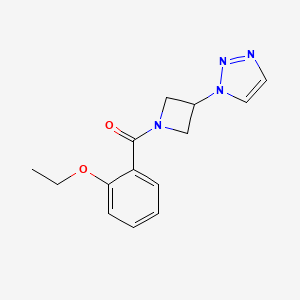
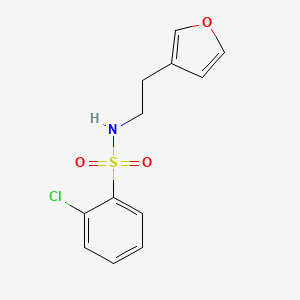
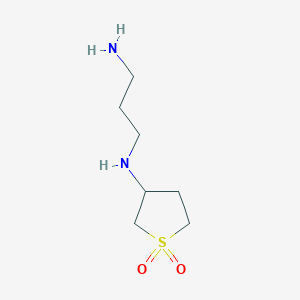
![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)
![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)
![6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2809403.png)